Lipophilicity Advantage Over Non-Cyclopentyl Pyrrolidine-Amide Scaffold
The target compound exhibits a computed XLogP3 value of 2.2, reflecting the lipophilic contribution of the cyclopentyl substituent [1]. In contrast, the closely related isophthalic acid bis(L-prolyl-pyrrolidine) amide—a potent prolyl oligopeptidase inhibitor lacking a cyclopentyl group—has an experimentally determined log P of -0.2 [2]. This represents a lipophilicity increase of approximately 2.4 log units (computed vs. experimental values, noting methodological differences). Within the same study series, replacing the pyrrolidinyl group at the P5 site with a cyclopentyl group raised log P from -0.2 to 1.1 (a 1.3-unit increase) [2], confirming that the cyclopentyl motif is a key driver of enhanced lipophilicity. Higher log P values are associated with improved passive membrane permeability and blood-brain barrier penetration potential, which is critical for CNS-targeted probe and therapeutic development [2].
| Evidence Dimension | Lipophilicity (log P / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 (computed, PubChem) |
| Comparator Or Baseline | Isophthalic acid bis(L-prolyl-pyrrolidine) amide: experimental log P = -0.2 |
| Quantified Difference | Δ(XLogP3 - log P) ≈ +2.4 log units; class-level SAR shows +1.3 log units from cyclopentyl substitution |
| Conditions | XLogP3 computed by PubChem 2.2; experimental log P determined by shake-flask method in n-octanol/water system for comparator [2] |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability, making this compound a more suitable starting scaffold for CNS-penetrant inhibitors than non-cyclopentyl pyrrolidine amides.
- [1] PubChem Compound Summary for CID 61877047, 2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine. Computed XLogP3-AA value: 2.2. View Source
- [2] Wallén EA, Christiaans JA, Jarho EM, Forsberg MM, Venäläinen JI, Männistö PT, Gynther J. J Med Chem. 2003;46(21):4543-51. Isophthalic acid bis(L-prolyl-pyrrolidine) amide log P = -0.2; cyclopentyl-substituted analog log P = 1.1. View Source
